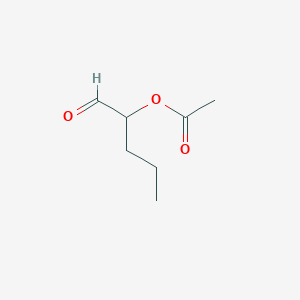
1-Oxopentan-2-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxopentan-2-YL acetate is an organic compound with a unique structure that makes it valuable in various chemical and industrial applications. It is an ester derived from the reaction between 1-oxopentan-2-yl alcohol and acetic acid. This compound is known for its distinctive properties and reactivity, making it a subject of interest in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxopentan-2-YL acetate can be synthesized through esterification, where 1-oxopentan-2-yl alcohol reacts with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
1-Oxopentan-2-yl alcohol+Acetic acidH2SO41-Oxopentan-2-yl acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxopentan-2-YL acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-oxopentan-2-yl alcohol and acetic acid.
Reduction: It can be reduced to 1-oxopentan-2-yl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can undergo oxidation to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Hydrolysis: 1-Oxopentan-2-yl alcohol and acetic acid.
Reduction: 1-Oxopentan-2-yl alcohol.
Oxidation: Corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Oxopentan-2-YL acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-oxopentan-2-YL acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Oxopentan-2-YL acetate can be compared with other esters and ketones:
Similar Compounds: Ethyl acetate, methyl acetate, and 1-oxopentan-2-one.
Uniqueness: Its unique structure provides distinct reactivity and properties, making it valuable in specific applications where other esters or ketones may not be suitable.
Eigenschaften
CAS-Nummer |
88302-72-1 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-oxopentan-2-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(5-8)10-6(2)9/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KLCJXOPUCJLTHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















